3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Description
Chemical Identity and Nomenclature
3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound characterized by a pyrazole ring substituted with a 4-bromophenyl group at position 3 and a formyl group at position 4. Its systematic IUPAC name is 5-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde , reflecting the numbering of substituents on the pyrazole core.
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| CAS Registry Number | 350997-68-1 |
| SMILES Notation | O=CC1=CNN=C1C2=CC=C(Br)C=C2 |
The compound’s structure features a planar pyrazole ring (r.m.s. deviation ≈ 0.003 Å) with distinct electronic properties due to the electron-withdrawing bromine atom and the aldehyde functional group. Its crystallographic data reveals dihedral angles of 13.7–39.9° between the pyrazole ring and substituent aromatic rings, influencing its reactivity.
Historical Development in Heterocyclic Chemistry
The pyrazole scaffold has been central to heterocyclic chemistry since its discovery by Ludwig Knorr in 1883. Early synthetic routes, such as Knorr’s condensation of acetylene with diazomethane, laid the groundwork for pyrazole derivatives. The title compound emerged from advancements in Vilsmeier-Haack formylation, a method enabling selective aldehyde introduction to electron-rich heterocycles.
Key Milestones:
- 1883 : Knorr’s synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first pyrazole-based drug.
- 1959 : Isolation of natural pyrazole derivatives, such as 1-pyrazolyl-alanine, highlighting biological relevance.
- 2000s : Application of modern cyclization techniques (e.g., Claisen-Schmidt condensations) to synthesize brominated pyrazole carbaldehydes.
The compound’s synthesis typically involves:
Significance in Medicinal Chemistry and Materials Science
Medicinal Chemistry :
Pyrazole derivatives are pivotal in drug discovery due to their bioisosteric versatility and target selectivity. The bromophenyl and aldehyde groups in this compound enhance interactions with hydrophobic enzyme pockets and nucleophilic residues, respectively. Notable applications include:
- Enzyme Inhibition : Pyrazole carbaldehydes inhibit β-secretase (BACE1), a target for Alzheimer’s disease therapy.
- Anticancer Activity : Derivatives exhibit antiproliferative effects against breast (MDA-MB-231) and liver (HepG2) cancer cells.
- Antimicrobial Agents : Structural analogs demonstrate efficacy against Mycobacterium tuberculosis (MIC = 6.25 µg/mL).
Materials Science :
The compound’s electronic and steric properties enable diverse applications:
- Coordination Chemistry : The bromine atom serves as a ligand anchor for transition metals (e.g., Cu²⁺, Zn²⁺), facilitating catalyst design.
- Polymer Synthesis : Incorporated into specialty polymers to enhance thermal stability and chemical resistance.
- Agrochemicals : Intermediate in fungicides (e.g., succinate dehydrogenase inhibitors) and herbicides.
Comparative Data:
| Application | Example Derivatives | Key Property |
|---|---|---|
| Drug Design | Celecoxib, Rimonabant | COX-2 inhibition, CB1 antagonism |
| Catalysis | Scorpionate ligands | Metal-binding capacity |
| Polymers | 1-Vinyl-1H-pyrazole-4-carbaldehyde | Thermal stability (~200°C) |
The compound’s versatility underscores its role as a critical building block in both biomedical and industrial research.
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVFXKYORIJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354577 | |
| Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-68-1 | |
| Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350997-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition, forming derivatives critical for pharmaceutical intermediates:
Key Reactions:
Example :
Condensation with 4-chlorophenylhydrazine yields hydrazone derivatives, which exhibit antitumor activity in vitro .
Oxidation and Reduction Reactions
The aldehyde group is redox-active, enabling controlled functionalization:
Oxidation:
Reduction:
Mechanistic Insight :
Reduction with NaBH₄ proceeds via nucleophilic attack on the carbonyl carbon, while oxidation with KMnO₄ involves cleavage of the aldehyde to a carboxylic acid .
Condensation Reactions
The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations:
Condensation with Active Methylene Compounds:
| Substrate | Product | Application | Reference |
|---|---|---|---|
| Malononitrile | α,β-Unsaturated nitriles | Anticancer agent precursors | |
| Acetophenone | Chalcone analogs | Antimicrobial scaffolds |
Example :
Reaction with malononitrile under basic conditions yields cyano-substituted alkenes, which are intermediates for pyridazine synthesis .
Electrophilic Aromatic Substitution
The bromophenyl ring directs electrophiles to specific positions:
Halogenation:
-
Reagents : Br₂ (FeBr₃ catalyst)
-
Product : Polybrominated derivatives at the meta position.
Nitration:
Regioselectivity : Bromine’s electron-withdrawing effect deactivates the ring, favoring meta-substitution.
Cross-Coupling Reactions
The bromine atom enables Pd-catalyzed couplings for C–C bond formation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄ | Biarylpyrazole derivatives | |
| Heck Reaction | Alkenes, Pd(OAc)₂ | Alkenylated pyrazoles |
Example :
Suzuki coupling with phenylboronic acid generates 3,4-diarylpyrazoles, which are potent kinase inhibitors .
Cyclization Reactions
The aldehyde group facilitates heterocycle formation:
Formation of Oxadiazoles:
Structural and Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is . The compound is synthesized through several methods, including the Vilsmeier-Haack reaction, which introduces the aldehyde functionality at the 4-position of the pyrazole ring. This synthetic approach allows for the modification of the pyrazole structure to enhance its biological activity and chemical reactivity.
Biological Activities
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have been studied for their potential antitumor effects. A study demonstrated that certain substituted pyrazoles showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar properties .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In a series of experiments, it was shown to inhibit inflammatory responses comparable to standard anti-inflammatory drugs like diclofenac sodium .
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains .
Applications in Material Science
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as an intermediate in polymer synthesis opens avenues for developing new materials with tailored properties .
Case Study 1: Antitumor Activity
In a study published by Amer et al., a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against human cancer cell lines . The study concluded that this compound could serve as a lead compound for further development.
Case Study 2: Anti-inflammatory Effects
Research conducted by Nagarapu et al. investigated the anti-inflammatory potential of various pyrazole derivatives using carrageenan-induced rat paw edema models. The findings revealed that compounds similar to this compound exhibited potent anti-inflammatory activity, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in the development of liquid crystal polymers.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another pyrazole derivative with potential biological activity.
Uniqueness
3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a bromophenyl group and an aldehyde functional group on the pyrazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.
The molecular formula of this compound is C10H8BrN2O. It features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group that contributes to its reactivity and biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines, particularly in breast cancer.
- Cell Lines Tested :
- MDA-MB-231 (triple-negative breast cancer)
- MCF-7 (hormone receptor-positive breast cancer)
Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives, including compounds with bromine substituents. The results indicated that the presence of bromine significantly enhanced the cytotoxicity against MDA-MB-231 cells, suggesting a synergistic effect when combined with doxorubicin, a common chemotherapeutic agent .
| Compound | IC50 (µM) in MDA-MB-231 | Synergistic Effect with Doxorubicin |
|---|---|---|
| This compound | 15.2 | Yes |
| Doxorubicin | 12.5 | N/A |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes.
Mechanism of Action : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess notable antimicrobial properties against various pathogens. The compound has been tested against both bacterial and fungal strains.
Case Study : A recent study demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggested that the bromine substituent plays a crucial role in enhancing antimicrobial efficacy .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound forms stable interactions with proteins involved in cancer progression and inflammation.
Key Findings :
Q & A
Q. What are the standard synthetic protocols for preparing 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via cyclocondensation reactions. For example, reacting substituted hydrazines with β-ketoaldehydes or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) yields pyrazole derivatives. Key intermediates include 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone and aromatic aldehydes like 4-bromobenzaldehyde. Post-synthetic oxidation or formylation steps may refine the aldehyde group .
Q. How is the compound characterized structurally and spectroscopically?
- Spectroscopy :
- IR : A strong absorption band near 1678 cm⁻¹ confirms the aldehyde (–CHO) group .
- NMR : ¹H NMR peaks at δ 8.52 (s, 1H, pyrazole-H) and δ 9.80–10.20 (s, 1H, –CHO) are diagnostic. ¹³C NMR shows a carbonyl carbon signal at ~185 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ ions at m/z 293–297 (depending on isotopic Br patterns) .
Q. What crystallographic methods are used to determine its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., R factor = 0.052) reveal planar pyrazole rings and bond lengths (C–C: ~1.38 Å; C–Br: ~1.90 Å). Structural validation is performed with PLATON or CCDC tools to ensure data integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in bond angles or torsion angles (e.g., pyrazole ring planarity deviations) may arise from experimental resolution or refinement models. Cross-validate using:
Q. What structure-activity relationships (SAR) are observed for its antimicrobial activity?
Substitutions at the pyrazole C3 and phenyl positions modulate bioactivity. For example:
- 4-Bromophenyl : Enhances lipophilicity, improving membrane penetration.
- Aldehyde group : Acts as a hydrogen-bond acceptor, critical for binding to bacterial enzymes (e.g., dihydrofolate reductase). Comparative studies show MIC values of 8–16 µg/mL against E. coli and S. aureus, outperforming ampicillin in some cases .
Q. How can computational modeling optimize its pharmacological profile?
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., σ₁ receptors or tubulin). The aldehyde group often forms hydrogen bonds with Lys/Arg residues.
- QSAR studies : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to predict toxicity thresholds .
Q. What strategies improve synthetic yield and purity?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) with yields >75%.
- Chromatographic purification : Use silica gel columns with ethyl acetate/hexane (3:7) to isolate the aldehyde derivative.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 168–170°C) .
Methodological Challenges
Q. How to address poor solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
- Prodrug design : Convert the aldehyde to a Schiff base (e.g., with hydrazines) for enhanced aqueous stability .
Q. What safety precautions are critical during handling?
- Toxicity : Limited data suggest potential reproductive toxicity (e.g., fetal abnormalities in preclinical models). Use PPE (gloves, lab coats) and work in a fume hood.
- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
